Chemical structure and properties of Teneligliptin
Chemical structure and properties of Teneligliptin
An In-depth Technical Guide on the Core Chemical Structure and Properties of Teneligliptin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and mechanism of action of Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. All quantitative data is presented in tabular format for clarity, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.
Chemical Identity and Structure
Teneligliptin is a third-generation gliptin used for the management of type 2 diabetes mellitus.[1] Its chemical structure is characterized by five consecutive rings, which contribute to its potent and long-lasting inhibitory effect on the DPP-4 enzyme.[2] This unique "J-shaped" structure allows for strong interaction with the S2 extensive subsite of the DPP-4 enzyme.[1][2]
| Identifier | Value |
| IUPAC Name | {(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl}(1,3-thiazolidin-3-yl)methanone |
| CAS Number | 760937-92-6 (Free Base) |
| Molecular Formula | C₂₂H₃₀N₆OS[3] |
| Molecular Weight | 426.58 g/mol [3] |
| Synonyms | MP-513, Tenelia |
Physicochemical Properties
The physicochemical properties of Teneligliptin are critical for its formulation, absorption, distribution, and overall pharmacokinetic profile.
| Property | Value | Source |
| Melting Point | >211°C | [4] |
| 208°C | [5] | |
| >100°C (decomposition) | [6] | |
| pKa (Strongest Basic) | 9.38 (Predicted) | [7] |
| 8.70 ± 0.10 (Predicted) | [6] | |
| logP | 1.69 (Predicted, ALOGPS) | [7] |
| 1.42 (Predicted, ChemAxon) | [7] | |
| Water Solubility | 1.4 mg/mL | [7] |
| 1.7 mg/mL | [8] | |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [9] |
| Solubility in Organic Solvents | Ethanol: ~2 mg/mL | [9] |
| DMSO: ~30 mg/mL | [9] | |
| Dimethylformamide (DMF): ~30 mg/mL | [9] | |
| UV λmax | 246 nm | [9] |
| 241.6 nm | [5] |
Mechanism of Action and Signaling Pathway
Teneligliptin exerts its therapeutic effect by competitively inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[10] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][11] By inhibiting DPP-4, Teneligliptin increases the bioavailability of active GLP-1 and GIP.[1][11]
This leads to several downstream effects in a glucose-dependent manner:
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Increased Insulin Secretion: Elevated GLP-1 levels stimulate pancreatic β-cells to release insulin in response to food intake.[12]
-
Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to inhibit the release of glucagon, a hormone that raises blood glucose levels.[12]
The net result is improved glycemic control, particularly a reduction in postprandial glucose excursions, with a low intrinsic risk of hypoglycemia.[11]
Experimental Protocols and Methodologies
This section details the methodologies used to characterize Teneligliptin's properties and activity.
DPP-4 Inhibition Assay (IC₅₀ Determination)
The inhibitory potency of Teneligliptin against DPP-4 is a critical measure of its activity. The half-maximal inhibitory concentration (IC₅₀) is determined using an in vitro enzyme inhibition assay.
Methodology Synopsis:
-
Enzyme Source: Recombinant human DPP-4 or human plasma can be used as the source of the enzyme.[2][10]
-
Substrate: A fluorogenic or chromogenic substrate that is specifically cleaved by DPP-4 is used.
-
Inhibitor: Teneligliptin is prepared in a series of dilutions to test a range of concentrations.
-
Procedure:
-
The DPP-4 enzyme is pre-incubated with varying concentrations of Teneligliptin in a suitable buffer.
-
The enzymatic reaction is initiated by adding the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the product formation (fluorescence or absorbance) is measured using a plate reader.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each Teneligliptin concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve. Teneligliptin has shown IC₅₀ values of approximately 1 nM for human recombinant DPP-4.[10]
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard method for the quantification of Teneligliptin in bulk drug samples and pharmaceutical formulations.
Methodology Synopsis:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Stationary Phase (Column): A C18 column is commonly used, such as a Grace C18 (250mm x 4.6mm, 5µm particle size) or Kromasil C18 (250 x 4.6 mm, 5 μm).[13][14]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. Common compositions include:
-
Flow Rate: Typically maintained at 1.0 mL/min or 0.8 mL/min.[13][14]
-
Detection: UV detection is carried out at the λmax of Teneligliptin, approximately 242-249 nm.[13][16]
-
Quantification: A calibration curve is generated by injecting known concentrations of a Teneligliptin standard. The concentration in unknown samples is determined by comparing their peak areas to the calibration curve. The method is validated for linearity, accuracy, and precision as per ICH guidelines.[13][15]
Conclusion
Teneligliptin possesses a distinct chemical structure that confers high potency and selectivity as a DPP-4 inhibitor. Its physicochemical properties, including solubility and stability, are well-characterized, enabling effective oral formulation. The mechanism of action, centered on the prolongation of incretin hormone activity, provides a glucose-dependent approach to managing type 2 diabetes. The analytical methods outlined provide robust and reliable means for its quantification and activity assessment in research and quality control settings.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teneligliptin | C22H30N6OS | CID 11949652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpscr.info [ijpscr.info]
- 5. Teneligliptin hydrobromide hydrate mouth dissolving strip: Formulation and evaluation - Int J Pharm Chem Anal [ijpca.org]
- 6. Teneligliptin | 760937-92-6 [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. asianjpr.com [asianjpr.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. nbinno.com [nbinno.com]
- 12. ijpsjournal.com [ijpsjournal.com]
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- 14. researchgate.net [researchgate.net]
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- 16. globalresearchonline.net [globalresearchonline.net]
